
(5Z,9Z)-octadeca-5,9-dienoic acid
Overview
Description
“(5Z,9Z)-octadeca-5,9-dienoic acid” belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is a very hydrophobic molecule, practically insoluble in water .
Synthesis Analysis
A synthetic analogue of natural (5Z,9Z)-dienoic acid has been synthesized in the form of a hybrid molecule containing a fragment of oleanolic acid and (5Z,9Z)-tetradeca-5.9-dienedicarboxylic acid, synthesized using a new reaction of Ti-catalyzed homo-cyclomagnesiation 1,2-dienes .Molecular Structure Analysis
The molecular weight of “(5Z,9Z)-octadeca-5,9-dienoic acid” is 280.24023 and its molecular formula is C18H32O2 .Chemical Reactions Analysis
A hybrid compound based on (5Z,9Z)-eicosa-5,9-dienoic acid and vanillin was synthesized in high yield (94%) using a new intermolecular cross-cyclomagnesiation reaction of aliphatic and O-containing 1,2-dienes catalyzed by Cp2TiCl2 .Physical And Chemical Properties Analysis
“(5Z,9Z)-octadeca-5,9-dienoic acid” is a very hydrophobic molecule, practically insoluble in water . Its Van der Waals Molecular Volume is 329.62, and it has 1 Hydrogen Bond Donor and 2 Hydrogen Bond Acceptors .Scientific Research Applications
- Additionally, it acts as an inducer of apoptosis, affects the cell cycle, and inhibits human topoisomerase I .
- Taxoleic acid’s cytotoxicity against tumor cells makes it a promising candidate for cancer therapy .
Cytotoxic Activity Against Tumor Cells
Anticancer Properties
Anti-Inflammatory Effects
Potential as a Drug Precursor
Synthesis of Hybrid Compounds
Inhibition of Inflammatory Processes
Mechanism of Action
Target of Action
Taxoleic acid, also known as (5Z,9Z)-octadeca-5,9-dienoic acid, is a type of Δ5-olefinic acid It’s known that δ5-olefinic acids, such as taxoleic acid, are commonly present in gymnosperm seed oils . These acids have been reported to have several biological health benefits .
Mode of Action
It’s known that oleic acid, a similar fatty acid, upregulates the expression of genes causing fatty acid oxidation (fao) by deacetylation of pgc1α by pka-dependent activation of sirt1-pgc1α complex . It’s plausible that taxoleic acid might have a similar interaction with its targets.
Biochemical Pathways
Taxoleic acid is part of the fatty acid biosynthetic pathway. It’s known that oleic acid, a similar fatty acid, can be converted into longer chain eicosatrienoic and nervonic acid via a series of elongation and desaturation steps . It’s possible that taxoleic acid might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that following oral administration of oleic acid, less than 10% of total oleic acid was found to be eliminated via fecal excretion . It’s plausible that taxoleic acid might have similar ADME properties.
Result of Action
It’s known that δ5-olefinic acids, such as taxoleic acid, have been reported to have several biological health benefits . For instance, ingestion of pinolenic acid, a similar Δ5-olefinic acid, has been reported to lower the serum low-density-lipoprotein (LDL) level by enhancing hepatic LDL uptake and reduces triglycerol and very-low-density-lipoprotein levels .
Action Environment
It’s known that the fatty acid composition, particularly the δ5-olefinic acid content, varies depending on the genus of the pinaceae . This suggests that environmental factors such as the plant genus might influence the action, efficacy, and stability of taxoleic acid.
Future Directions
The synthesized hybrid molecules containing 5Z,9Z-dienoic acids are of interest as novel synthetic biologically active precursors to create modern drugs for the treatment of human oncological diseases . The high cytotoxic activity of these new molecules against tumor cells and their efficiency as apoptosis inducers in various cell cultures make them promising candidates for future research .
properties
IUPAC Name |
(5Z,9Z)-octadeca-5,9-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20)/b10-9-,14-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAXEWDHVOILU-KWUOUXIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CC/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,9Z)-octadeca-5,9-dienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



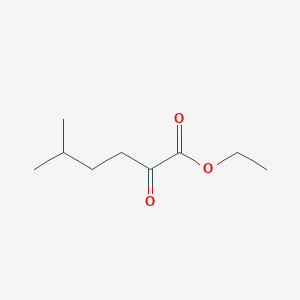
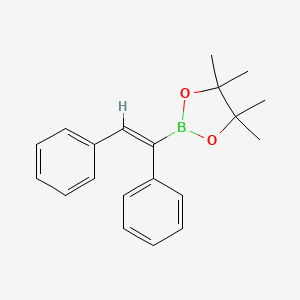
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)
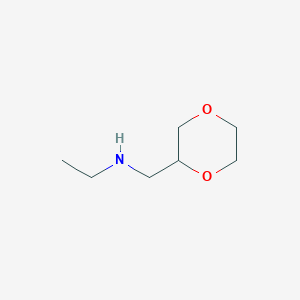
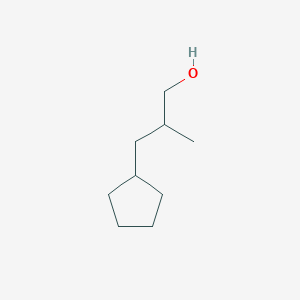
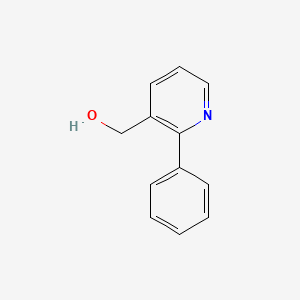
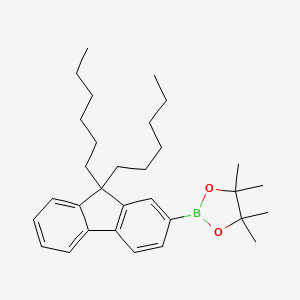
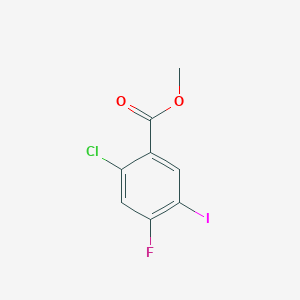
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)


![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)

![Benzene, bis[(trimethoxysilyl)ethyl]-](/img/structure/B3120557.png)